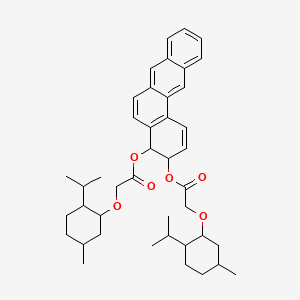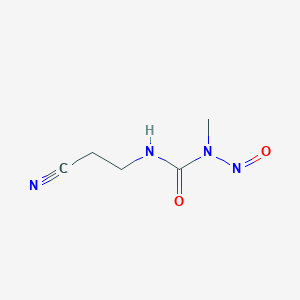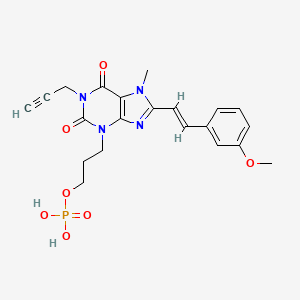
MSX-3 free acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MSX-3 free acid: is a compound known for its role as an adenosine A2A receptor antagonist. It has been studied extensively for its potential therapeutic applications, particularly in the context of neurological and psychiatric disorders. The compound is a prodrug of MSX-2 and has shown promise in reversing the effects of dopamine antagonists in various behavioral studies .
準備方法
Synthetic Routes and Reaction Conditions: MSX-3 free acid is synthesized at the laboratory of Dr. Christa Müller at the Pharmazeutisches Institut, Universität Bonn, in Bonn, Germany. The compound is prepared by dissolving this compound in 0.9% saline, and the pH is adjusted by titrating with microliter quantities of 1.0 N sodium hydroxide until the solid drug is in solution .
Industrial Production Methods: The industrial production of this compound involves similar steps as the laboratory synthesis but on a larger scale. The compound is synthesized, purified, and then formulated for various research applications. The production process ensures high purity and consistency of the compound for reliable experimental results .
化学反応の分析
Types of Reactions: MSX-3 free acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .
科学的研究の応用
Chemistry: MSX-3 free acid is used in chemical research to study the interactions and binding affinities of adenosine receptors. It serves as a tool compound to investigate the structure-activity relationships of adenosine receptor antagonists .
Biology: In biological research, this compound is utilized to explore the role of adenosine receptors in various physiological and pathological processes. It helps in understanding the signaling pathways and mechanisms involved in receptor-mediated actions .
Medicine: The compound has potential therapeutic applications in treating neurological and psychiatric disorders. It has been studied for its effects on effort-related decision-making and motivational behaviors, particularly in the context of dopamine antagonism .
Industry: this compound is used in the pharmaceutical industry for drug development and screening. It serves as a reference compound for developing new adenosine receptor antagonists with improved efficacy and safety profiles .
作用機序
MSX-3 free acid exerts its effects by antagonizing adenosine A2A receptors. These receptors are involved in regulating various physiological processes, including neurotransmission, cardiovascular function, and immune responses. By blocking these receptors, this compound modulates the activity of dopamine and other neurotransmitters, influencing behavioral and cognitive functions .
類似化合物との比較
MSX-2: A related compound that also acts as an adenosine A2A receptor antagonist.
SCH58261: Another adenosine A2A receptor antagonist with similar pharmacological properties.
ZM241385: A selective adenosine A2A receptor antagonist used in various research studies.
Uniqueness: MSX-3 free acid is unique due to its specific chemical structure and its ability to act as a prodrug of MSX-2. This property allows it to be more effective in certain experimental conditions, providing distinct advantages in research and therapeutic applications .
特性
CAS番号 |
261705-79-7 |
|---|---|
分子式 |
C21H23N4O7P |
分子量 |
474.4 g/mol |
IUPAC名 |
3-[8-[(E)-2-(3-methoxyphenyl)ethenyl]-7-methyl-2,6-dioxo-1-prop-2-ynylpurin-3-yl]propyl dihydrogen phosphate |
InChI |
InChI=1S/C21H23N4O7P/c1-4-11-25-20(26)18-19(24(21(25)27)12-6-13-32-33(28,29)30)22-17(23(18)2)10-9-15-7-5-8-16(14-15)31-3/h1,5,7-10,14H,6,11-13H2,2-3H3,(H2,28,29,30)/b10-9+ |
InChIキー |
DUCGTTGSVYZHJS-MDZDMXLPSA-N |
異性体SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2CCCOP(=O)(O)O)CC#C)/C=C/C3=CC(=CC=C3)OC |
正規SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2CCCOP(=O)(O)O)CC#C)C=CC3=CC(=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


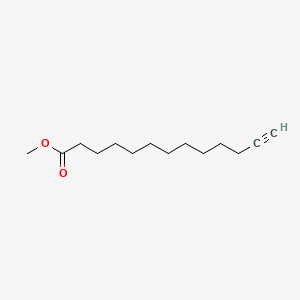
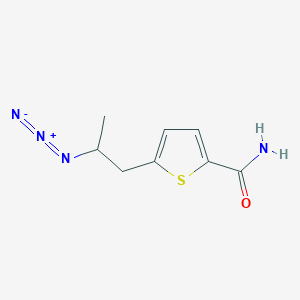
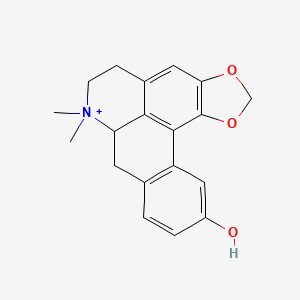
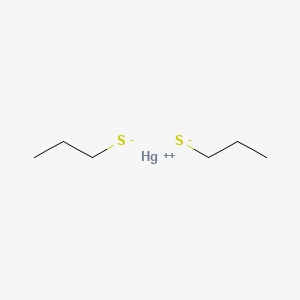
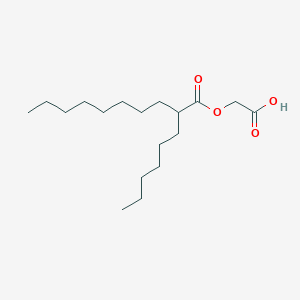
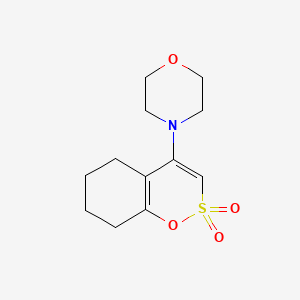
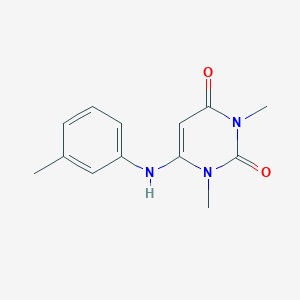
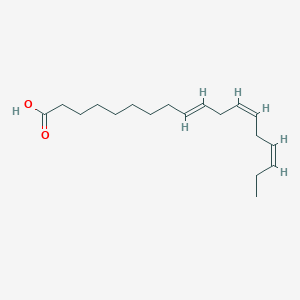
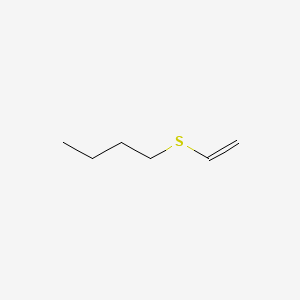
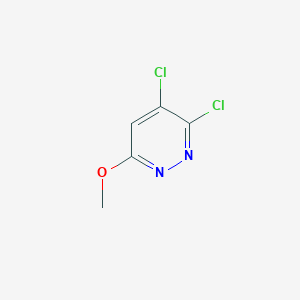
![N-(diphenylmethyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B14155030.png)
![1-Amino-7,8,8-trimethyl-5-morpholin-4-yl-6,9-dihydrothieno[2,3-c][2,7]naphthyridine-2-carbonitrile](/img/structure/B14155039.png)
